2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol
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Overview
Description
N-Methyldiisopropanolamine is an organic compound with the molecular formula C7H17NO2 and a molar weight of 147.22 g/mol . It is commonly used in the manufacturing of tensides, dyestuffs, and fibers . This compound is also known by several synonyms, including N,N-Bis-(1-hydroxypropyl-2)-methylamine and N,N-Diisopropanolmethylamine .
Preparation Methods
The preparation of N-methyldiisopropanolamine typically involves the reaction of diisopropanolamine with paraformaldehyde. The process includes heating and vacuumizing the mixture to obtain an intermediate product, which is then cooled to room temperature and diluted with a solvent . A catalyst and a tertiary amine inhibitor are added, and the reaction is carried out under hydrogen atmosphere to produce N-methyldiisopropanolamine .
Chemical Reactions Analysis
N-Methyldiisopropanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, catalysts, and tertiary amine inhibitors . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of hydrogen and a catalyst, the compound can undergo reduction to form high-purity intermediate products .
Scientific Research Applications
N-Methyldiisopropanolamine has a wide range of applications in scientific research and industry. It is used in the manufacturing of tensides, which are essential in the production of detergents and emulsifiers . In the field of dyestuffs, it serves as a key intermediate in the synthesis of various dyes . Additionally, it is used in the production of fibers, contributing to the development of textiles . The compound also finds applications in desulfurization processes, softeners, and coatings additives .
Mechanism of Action
The mechanism of action of N-methyldiisopropanolamine involves its interaction with molecular targets and pathways. The presence of the N-methyl group in its molecular structure reduces the alkalinity of its aqueous solution, making it conducive to selective absorption of hydrogen sulfide gas in desulfurization processes . This property helps in reducing the energy consumption during the desorption phase .
Comparison with Similar Compounds
N-Methyldiisopropanolamine can be compared with other similar compounds such as diisopropanolamine, triisopropanolamine, and N,N-Diisopropylethylamine . While diisopropanolamine and triisopropanolamine are also used in various industrial applications, N-methyldiisopropanolamine is unique due to its reduced alkalinity and enhanced selectivity in desulfurization processes . This makes it a preferred choice in applications where energy efficiency and selective absorption are critical .
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-[2-hydroxypropan-2-yl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(2,9)8(5)7(3,4)10/h9-10H,1-5H3 |
InChI Key |
ULTBQDIIVIENDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N(C)C(C)(C)O)O |
Origin of Product |
United States |
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